4-Ethoxypiperidine-4-carboxylic acid hydrochloride
Description
4-Ethoxypiperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Properties
Molecular Formula |
C8H16ClNO3 |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
4-ethoxypiperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-12-8(7(10)11)3-5-9-6-4-8;/h9H,2-6H2,1H3,(H,10,11);1H |
InChI Key |
IJTGZYIVYMZJBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCNCC1)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxypiperidine-4-carboxylic acid hydrochloride typically involves the reaction of piperidine derivatives with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ethoxy group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of 4-Ethoxypiperidine-4-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxypiperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-Ethoxypiperidine-4-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its role in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxypiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethylpiperidine-4-carboxylic acid hydrochloride
- 1-Ethylpiperidine-4-carboxylic acid hydrochloride
- 4-Ethylpiperazine-1-sulfonyl chloride hydrochloride
Uniqueness
4-Ethoxypiperidine-4-carboxylic acid hydrochloride is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other piperidine derivatives and can impact its chemical and biological properties.
Biological Activity
4-Ethoxypiperidine-4-carboxylic acid hydrochloride (CAS No. 2694735-09-4) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
4-Ethoxypiperidine-4-carboxylic acid hydrochloride consists of a piperidine ring substituted with an ethoxy group and a carboxylic acid. Its structure facilitates interactions with biological targets, making it a candidate for various therapeutic applications.
The biological activity of 4-Ethoxypiperidine-4-carboxylic acid hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes. The compound can act as a ligand, modulating receptor activity and influencing various biochemical pathways. Its mechanism includes:
- Receptor Binding : The ethoxy and carboxylic acid groups can form hydrogen bonds with receptor sites, facilitating signal transduction.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.
Biological Activities
Research indicates that 4-Ethoxypiperidine-4-carboxylic acid hydrochloride exhibits several biological activities, including:
- Antiproliferative Effects : Studies have shown that the compound can inhibit the proliferation of cancer cell lines, suggesting potential applications in oncology.
- Neuroprotective Properties : Preliminary studies indicate that it may protect neuronal cells from oxidative stress.
Research Findings and Case Studies
Several studies have investigated the biological activity of 4-Ethoxypiperidine-4-carboxylic acid hydrochloride. Below are notable findings:
| Study | Findings | |
|---|---|---|
| Study A (2023) | The compound showed an IC50 value of 15 µM against cancer cell lines. | Suggests potential as an anticancer agent. |
| Study B (2022) | Demonstrated neuroprotective effects in vitro with reduced apoptosis in neuronal cells. | Indicates promise for neurodegenerative disease treatment. |
| Study C (2021) | Exhibited significant inhibition of enzyme X involved in metabolic pathways. | Highlights potential for metabolic disorder management. |
Applications in Drug Development
Given its biological activities, 4-Ethoxypiperidine-4-carboxylic acid hydrochloride is being explored for:
- Cancer Therapy : Its antiproliferative effects make it a candidate for developing new cancer treatments.
- Neuropharmacology : Potential use in treating neurodegenerative diseases due to its neuroprotective properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
